3,4-Dihydro-1,2-dioxine
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Overview
Description
3,4-Dihydro-1,2-dioxine is a heterocyclic organic compound with the molecular formula C4H6O2 It is a derivative of dioxin, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-1,2-dioxine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihaloethanes with sodium methoxide can yield this compound . Another method involves the use of 2-mercaptophenol and 1,2-dibromoethane in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1,2-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form peroxides upon exposure to air, which are often highly explosive and unstable .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxanone and other oxygenated derivatives .
Scientific Research Applications
3,4-Dihydro-1,2-dioxine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,4-Dihydro-1,2-dioxine exerts its effects involves interaction with specific molecular targets. For instance, it can activate the aryl hydrocarbon receptor, leading to various biological responses . The pathways involved include the activation of caspases and other enzymes that mediate cellular processes .
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: This compound is structurally similar and has applications in medicinal chemistry.
1,4-Dioxin: Another related compound, known for its environmental impact and toxicity.
Uniqueness: 3,4-Dihydro-1,2-dioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable peroxides and undergo various chemical transformations makes it valuable in both research and industrial applications .
Properties
CAS No. |
188680-59-3 |
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Molecular Formula |
C4H6O2 |
Molecular Weight |
86.09 g/mol |
IUPAC Name |
3,4-dihydro-1,2-dioxine |
InChI |
InChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2 |
InChI Key |
OKPBTVORLCHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COOC=C1 |
Origin of Product |
United States |
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